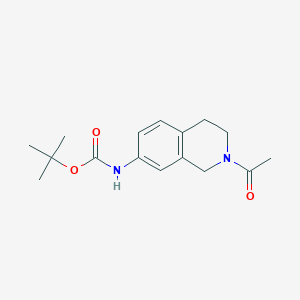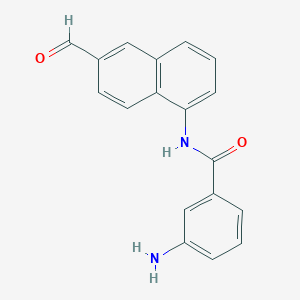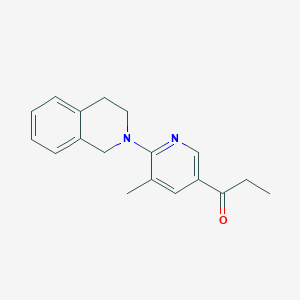
Propyl 3,7-dichloroquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3,7-dichloroquinoline-8-carboxylate can be achieved through several methods. One common approach involves the Gould–Jacobs reaction, which is an organic synthesis method for preparing quinoline derivatives. The reaction begins with the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by cyclization to form the quinoline core . The specific conditions for synthesizing this compound include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Propyl 3,7-dichloroquinoline-8-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
科学的研究の応用
作用機序
The mechanism of action of propyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . The compound’s unique structure allows it to bind to these targets with high affinity, leading to the desired biological effects.
類似化合物との比較
Propyl 3,7-dichloroquinoline-8-carboxylate can be compared with other similar compounds, such as:
Quinclorac: A widely used herbicide with a similar quinoline core structure.
Chloroquine: An antimalarial drug that shares the quinoline scaffold.
Mefloquine: Another antimalarial agent with a quinoline-based structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
84087-12-7 |
|---|---|
分子式 |
C13H11Cl2NO2 |
分子量 |
284.13 g/mol |
IUPAC名 |
propyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-5-18-13(17)11-10(15)4-3-8-6-9(14)7-16-12(8)11/h3-4,6-7H,2,5H2,1H3 |
InChIキー |
KWJRLLFCJRTZLE-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)


![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)


![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)

![[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate](/img/structure/B11840821.png)




